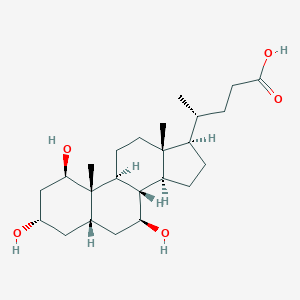![molecular formula C13H19NO2 B033467 (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide CAS No. 160169-32-4](/img/structure/B33467.png)
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
概要
説明
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxy group substituted with two methyl groups at the 2 and 6 positions, linked to an acetamide moiety through a methylethyl chain. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylphenol, which is reacted with an appropriate alkylating agent to introduce the methylethyl group.
Formation of Intermediate: The intermediate compound, 2-(2,6-dimethylphenoxy)-1-methylethanol, is then converted to its corresponding acetamide through an acylation reaction using acetic anhydride or acetyl chloride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or using a chiral auxiliary.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.
Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy ring.
科学的研究の応用
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.
2-(2,6-Dimethylphenoxy)-1-methylethanol: An intermediate in the synthesis process.
1-(2,6-Dimethylphenoxy)propan-2-one: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and potential biological activities. Its combination of a phenoxy group with an acetamide moiety also contributes to its versatility in various applications.
特性
IUPAC Name |
N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFMKGQWLZMOJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
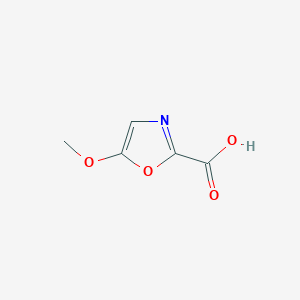

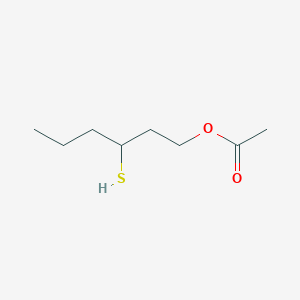
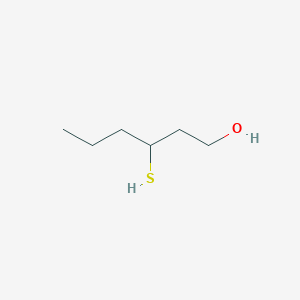
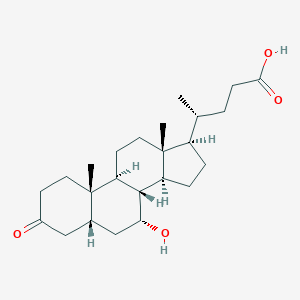
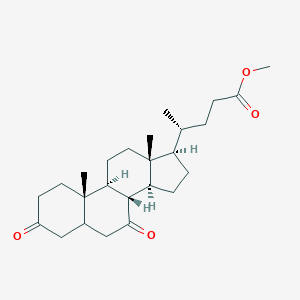
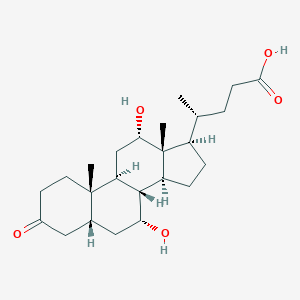
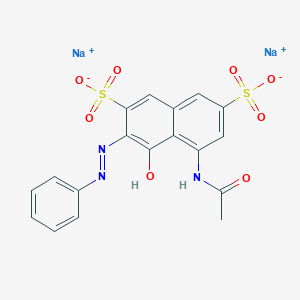
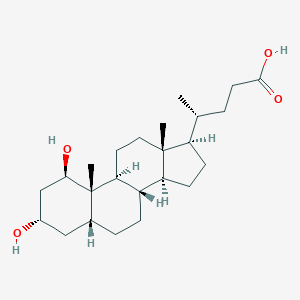
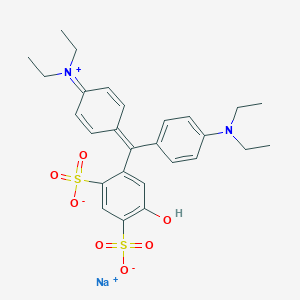
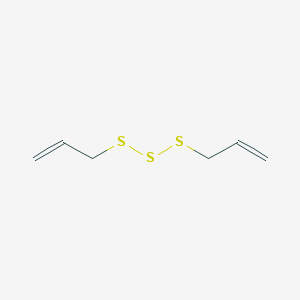
![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)

